molecular formula C15H24ClNO4 B5245165 3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride

3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride

Cat. No.: B5245165
M. Wt: 317.81 g/mol
InChI Key: LNDLKAABYPEHMG-UHFFFAOYSA-N
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Description

3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride typically involves the esterification of 3-hydroxy-4-methoxybenzoic acid with 3-(diethylamino)propyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Diethylamino)propyl 2-hydroxy-4-methoxybenzoate
  • 3-(Diethylamino)propyl 4-hydroxy-3-methoxybenzoate

Comparison

Compared to its analogs, 3-(Diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride may exhibit unique properties due to the specific positioning of functional groups on the aromatic ring. This can influence its reactivity, solubility, and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-(diethylamino)propyl 3-hydroxy-4-methoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4.ClH/c1-4-16(5-2)9-6-10-20-15(18)12-7-8-14(19-3)13(17)11-12;/h7-8,11,17H,4-6,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDLKAABYPEHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC(=O)C1=CC(=C(C=C1)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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